Resistance Factor Comparison: MS8NC Demonstrates 13.5-Fold Lower Cross-Resistance than VP-16 in HL-60/MX2 Cells
MSN8C exhibits dramatically lower cross-resistance in the mitoxantrone-resistant HL-60/MX2 cell line compared to traditional Topo II poisons. The resistance factor (RF) for MSN8C in HL-60/MX2 versus the parental HL-60 line was calculated as 1.7, whereas VP-16 showed an RF of 23 and ADR (doxorubicin) showed an RF of 16 in parallel assessments [1]. This represents a 13.5-fold reduction in cross-resistance versus VP-16. Similarly, in the ADR-resistant MCF-7/Adr breast cancer line, MSN8C displayed an RF of only 1.0 (indicating essentially no cross-resistance), compared to an RF of 16 for ADR itself [1].
| Evidence Dimension | Resistance factor (RF = IC50 resistant / IC50 parental) |
|---|---|
| Target Compound Data | RF = 1.7 (HL-60/MX2 vs HL-60); RF = 1.0 (MCF-7/Adr vs MCF-7) |
| Comparator Or Baseline | VP-16 RF = 23 (HL-60/MX2 vs HL-60); ADR RF = 16 (HL-60/MX2 vs HL-60 and MCF-7/Adr vs MCF-7) |
| Quantified Difference | MSN8C RF is 13.5-fold lower than VP-16 RF (1.7 vs 23); MSN8C RF is 16-fold lower than ADR RF (1.0 vs 16) |
| Conditions | HL-60/MX2 mitoxantrone-resistant leukemia cells; MCF-7/Adr doxorubicin-resistant breast cancer cells; 48-hour MTT assay |
Why This Matters
MSN8C's negligible cross-resistance in VP-16-resistant and ADR-resistant models enables research into Topo II inhibition strategies where traditional poisons have failed due to acquired resistance.
- [1] Ou JB, Huang WH, Liu XZ, Dai GY, Wang L, Huang ZS, Huang SL. MSN8C: A Promising Candidate for Antitumor Applications as a Novel Catalytic Inhibitor of Topoisomerase II. Molecules. 2023;28(14):5598. View Source
